molecular formula C20H16BrFN2O2 B2835981 N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004257-30-0

N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2835981
CAS No.: 1004257-30-0
M. Wt: 415.262
InChI Key: WBSYZZKELVIXOG-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridine carboxamide family, characterized by a 1,6-dihydropyridine core substituted with a carboxamide group at position 3. Key structural features include:

  • N-aryl substituent: A 4-bromo-2-methylphenyl group attached to the carboxamide nitrogen.
  • Benzyl substituent: A 4-fluorophenylmethyl group at the pyridine nitrogen (position 1).
  • 6-oxo moiety: Imparts partial aromaticity and influences electronic properties.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O2/c1-13-10-16(21)5-8-18(13)23-20(26)15-4-9-19(25)24(12-15)11-14-2-6-17(22)7-3-14/h2-10,12H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSYZZKELVIXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core dihydropyridine structure, followed by the introduction of the bromo, methyl, and fluorobenzyl groups through various substitution reactions. Common reagents used in these reactions include bromine, methyl iodide, and fluorobenzyl chloride, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromo and fluorobenzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with two analogues from literature:

Table 1: Structural and Molecular Comparison
Compound Name Key Substituents (N-Aryl/Benzyl) Molecular Formula (if available) Molecular Weight (g/mol) Key Features
Target: N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide N: 4-bromo-2-methylphenyl; 1: 4-F-benzyl Not explicitly provided Estimated >350 Bromine enhances lipophilicity; methyl group may stabilize metabolic pathways.
: N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide N: 4-carbamoylphenyl; 1: 3-CF3-benzyl C21H17F3N3O3 (calculated) ~423.38 Trifluoromethyl group increases electron-withdrawing effects; carbamoyl enhances polarity.
: N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide N: 4-bromo-2-fluorophenyl; 1: H C12H8BrFN2O2 311.11 Lacks benzyl group; simpler structure with bromo/fluoro substituents.
Key Observations:

N-Aryl Substitutents: The target compound’s 4-bromo-2-methylphenyl group contrasts with ’s 4-carbamoylphenyl (polar) and ’s 4-bromo-2-fluorophenyl (smaller halogens). The methyl group in the target may improve metabolic stability compared to ’s fluorine .

Benzyl Group Variations: The target’s 4-fluorophenylmethyl substituent differs from ’s 3-(trifluoromethyl)benzyl, which has stronger electron-withdrawing effects due to the CF3 group .

Molecular Weight and Complexity :

  • The target compound is heavier (>350 g/mol) than (311.11 g/mol), suggesting differences in pharmacokinetics (e.g., absorption, distribution).

Hypothetical Pharmacological Implications

  • Target vs. : The trifluoromethyl group in may enhance binding to targets requiring strong dipole interactions (e.g., enzyme active sites), whereas the target’s bromine and methyl groups favor lipophilic interactions (e.g., membrane receptors) .
  • Target vs. : The absence of a benzyl group in likely reduces its ability to penetrate lipid bilayers, making the target more suitable for central nervous system targets .

Biological Activity

N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the formation of the dihydropyridine core followed by functionalization at various positions to introduce bromo and fluoro substituents.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of the dihydropyridine structure exhibit significant antimicrobial activity. For instance, compounds related to this class were tested against various pathogens, showing inhibition zones indicative of effective antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL against specific strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A related study highlighted that modifications on the dihydropyridine framework could enhance activity against cancer cell lines such as Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly impact cytotoxicity and selectivity toward cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies are crucial in understanding how variations in the chemical structure influence biological activity. Key findings include:

  • Substituent Effects : The presence of halogens like bromine and fluorine at specific positions enhances both antimicrobial and anticancer activities.
  • Core Structure : The dihydropyridine scaffold is essential for maintaining biological activity; modifications to this core often lead to a loss of function.
SubstituentActivity TypeObserved Effect
4-BromoAntimicrobialIncreased potency
4-FluoroAnticancerEnhanced selectivity
MethylGeneral BioactivityImproves solubility

Case Study 1: Antimicrobial Evaluation

A study evaluating various derivatives found that compounds with both bromo and fluoro substitutions showed enhanced antimicrobial efficacy compared to their unsubstituted counterparts. The study utilized standard methods for determining MIC and Minimum Bactericidal Concentration (MBC) .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects. The results indicated that the structural modifications led to a marked increase in apoptosis in cancer cells, suggesting potential for further development as an anticancer agent .

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